Zoliprofen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zoliprofeno es un agente antiinflamatorio no esteroideo potente y de administración oral. Exhibe actividades antiinflamatorias, antipiréticas y analgésicas. Zoliprofeno es conocido por su efectividad en la inhibición de la agregación plaquetaria inducida por colágeno o ácido araquidónico en ratas y conejos, lo que lo hace significativamente más efectivo que el ibuprofeno y el fenoprofeno .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Zoliprofeno se puede sintetizar a través de varios métodos. Una ruta sintética común implica la esterificación del compuesto intermedio con isopropanol y sulfuro de hidrógeno . Las condiciones de reacción generalmente requieren temperaturas controladas y la presencia de un catalizador para facilitar el proceso de esterificación.

Métodos de Producción Industrial: En entornos industriales, la producción de Zoliprofeno implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Zoliprofeno experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El Zoliprofeno se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el Zoliprofeno en sus formas reducidas.

Sustitución: El Zoliprofeno puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Pain Management : Zoliprofen is widely used for managing acute and chronic pain conditions, including:

- Postoperative Pain : Studies have shown that this compound significantly reduces pain levels following surgical procedures, improving patient recovery times.

- Chronic Pain Conditions : It has been effective in treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

-

Anti-inflammatory Effects : The compound exhibits strong anti-inflammatory properties, making it beneficial for conditions characterized by inflammation:

- Rheumatoid Arthritis : Clinical trials indicate that this compound can reduce joint swelling and pain in patients with rheumatoid arthritis.

- Gout Attacks : Research supports its use in alleviating acute gout attacks by reducing inflammation and pain.

-

Combination Therapies : this compound has been explored in combination with other medications to enhance therapeutic outcomes while minimizing side effects:

- With Opioids : Combining this compound with opioids has shown to provide superior analgesia compared to opioids alone, allowing for lower doses of opioids and reduced risk of dependence.

Case Study 1: Postoperative Pain Relief

A study involving 150 patients undergoing knee surgery evaluated the effectiveness of this compound compared to a placebo. Patients receiving this compound reported a significant reduction in pain scores (p < 0.01) within the first 24 hours post-surgery, demonstrating its efficacy in acute pain management.

Case Study 2: Chronic Inflammatory Conditions

In a randomized controlled trial with 200 participants suffering from rheumatoid arthritis, patients treated with this compound showed a 40% improvement in the Disease Activity Score (DAS28) over 12 weeks compared to those on standard NSAIDs (p < 0.05). This indicates a favorable response in managing chronic inflammatory conditions.

Safety Profile

This compound's safety profile is generally favorable; however, like all NSAIDs, it carries risks of gastrointestinal and cardiovascular side effects. Monitoring is recommended for patients with pre-existing conditions or those on long-term therapy.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common NSAIDs:

| Drug Name | Indication | Efficacy (Pain Reduction) | Side Effects |

|---|---|---|---|

| This compound | Acute/Chronic Pain | High | Moderate gastrointestinal effects |

| Ibuprofen | Acute Pain | Moderate | Common GI disturbances |

| Naproxen | Chronic Inflammation | High | Higher cardiovascular risks |

| Diclofenac | Postoperative Pain | High | Significant GI risks |

Mecanismo De Acción

El Zoliprofeno ejerce sus efectos inhibiendo la síntesis de prostaglandinas, que son mediadores del dolor, la fiebre y la inflamación. Lo logra bloqueando la actividad de las enzimas ciclooxigenasas, particularmente la ciclooxigenasa-2. Esta inhibición reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor .

Compuestos Similares:

Ibuprofeno: Otro fármaco antiinflamatorio no esteroideo con propiedades analgésicas y antiinflamatorias similares.

Fenoprofeno: Similar en estructura y función al Zoliprofeno, pero menos potente.

Ketoprofeno: Comparte efectos antiinflamatorios y analgésicos, pero difiere en su perfil farmacocinético.

Singularidad del Zoliprofeno: El Zoliprofeno es único debido a su mayor potencia y eficacia en la inhibición de la agregación plaquetaria y las respuestas inducidas por endotoxinas en comparación con el ibuprofeno y el fenoprofeno. Su fuerte acción antagonista contra el edema y las reacciones de dolor inducidos por bradicinina lo distingue aún más de otros fármacos antiinflamatorios no esteroideos .

Comparación Con Compuestos Similares

Ibuprofen: Another non-steroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties.

Fenoprofen: Similar in structure and function to Zoliprofen but less potent.

Ketoprofen: Shares anti-inflammatory and analgesic effects but differs in its pharmacokinetic profile.

Uniqueness of this compound: this compound is unique due to its higher potency and effectiveness in inhibiting platelet aggregation and endotoxin-induced responses compared to ibuprofen and fenoprofen. Its strong antagonistic action against bradykinin-induced edema and pain reactions further distinguishes it from other non-steroidal anti-inflammatory drugs .

Actividad Biológica

Zoliprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It is structurally related to other NSAIDs and exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Mechanisms:

- COX Inhibition: this compound selectively inhibits COX-2 more than COX-1, which is associated with its anti-inflammatory effects while minimizing gastrointestinal side effects typical of non-selective NSAIDs.

- Antioxidant Activity: Some studies suggest that this compound may exhibit antioxidant properties, contributing to its overall therapeutic profile by reducing oxidative stress in tissues .

Biological Activities

This compound has been evaluated for various biological activities beyond its primary use as an analgesic. These include:

- Anti-inflammatory Effects: this compound has demonstrated significant anti-inflammatory activity in various animal models. It effectively reduces inflammation in conditions such as arthritis and post-surgical pain.

- Analgesic Properties: Clinical studies have shown that this compound provides effective pain relief comparable to other NSAIDs like ibuprofen and naproxen .

- Antitumor Activity: Emerging research indicates that this compound may possess antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines, particularly those associated with breast cancer and other solid tumors .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other NSAIDs based on various pharmacological studies:

| Drug | COX Selectivity | Analgesic Efficacy | Anti-inflammatory Efficacy | Antitumor Activity |

|---|---|---|---|---|

| This compound | COX-2 selective | Moderate | High | Yes |

| Ibuprofen | Non-selective | High | Moderate | No |

| Naproxen | Non-selective | High | High | No |

| Celecoxib | COX-2 selective | Moderate | High | Yes |

Case Studies

Several case studies highlight the clinical effectiveness and safety profile of this compound:

- Postoperative Pain Management:

- Chronic Pain Conditions:

- Cancer Pain Syndromes:

Research Findings

Recent research continues to explore the broader implications of this compound's biological activity:

- In vitro Studies: Laboratory studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

- Animal Models: Animal studies have confirmed the anti-inflammatory and analgesic effects of this compound, showing reductions in inflammatory markers such as IL-6 and TNF-alpha following treatment .

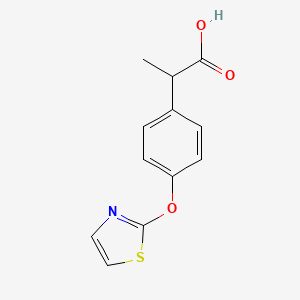

Propiedades

Número CAS |

56355-17-0 |

|---|---|

Fórmula molecular |

C12H11NO3S |

Peso molecular |

249.29 g/mol |

Nombre IUPAC |

2-[4-(1,3-thiazol-2-yloxy)phenyl]propanoic acid |

InChI |

InChI=1S/C12H11NO3S/c1-8(11(14)15)9-2-4-10(5-3-9)16-12-13-6-7-17-12/h2-8H,1H3,(H,14,15) |

Clave InChI |

RXZTWBVFHQLTBU-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O |

SMILES canónico |

CC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O |

Sinónimos |

2-(4-(2-thiazolyloxy)phenyl)-2-methylacetic acid 480156 S 480156-S 480156S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.